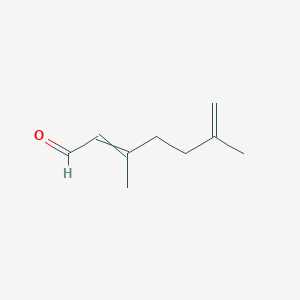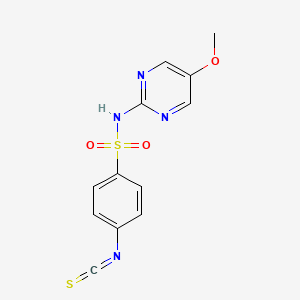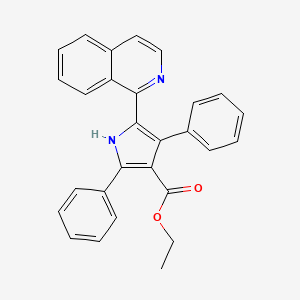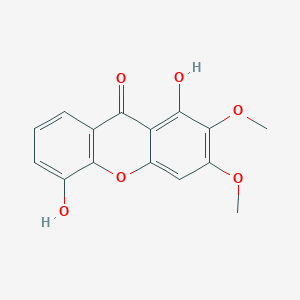
3,6-Dimethylhepta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylhepta-2,6-dienal, also known as citral, is an acyclic monoterpene aldehyde. It is a pale yellow liquid with a strong lemon-like odor. This compound is widely used in the fragrance and flavor industry due to its pleasant citrus scent. It is also a key intermediate in the synthesis of various chemicals, including vitamins and other aroma compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylhepta-2,6-dienal can be synthesized through several methods. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂), followed by hydrolysis . Another method involves the Darzens reaction from 6-methyl-hept-5-en-2-one, which requires alkylation with chloroacetic esters to glycidesters, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves the Baeyer-Villiger oxidation process due to its efficiency and high yield. This method uses potassium peroxymonosulfate as the oxidizing agent and is catalyzed by selenium dioxide .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylhept-5-enal (Melonal), an important fragrance compound.
Reduction: Reduction of this compound can yield alcohols such as 3,6-dimethyloct-2-en-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dimethylhept-5-enal (Melonal).
Reduction: 3,6-Dimethyloct-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethylhepta-2,6-dienal has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various aroma compounds and vitamins.
Biology: It has been studied for its pheromonal effects in insects and its role in plant defense mechanisms.
Medicine: Research has explored its potential antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the fragrance and flavor industry to impart a lemon-like scent to products.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhepta-2,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. It also interacts with enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The aldehyde group in its structure is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Citronellal: Another monoterpene aldehyde with a lemon-like scent.
6-Methyl-5-hepten-2-one: A related compound with a similar structure.
Uniqueness
3,6-Dimethylhepta-2,6-dienal is unique due to its dual isomeric forms (neral and geranial) and its widespread use in the fragrance and flavor industry. Its strong lemon-like odor and versatility in chemical synthesis make it a valuable compound in various applications .
Properties
CAS No. |
56522-82-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,6-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h6-7H,1,4-5H2,2-3H3 |
InChI Key |
KZKMQXXAIXEAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)



![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)


![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
